Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate with an amine source under specific conditions . The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, at a controlled temperature .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial equipment and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are not well-characterized in the available literature .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate include:
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl group, an amino group, and a dimethoxyphenyl group attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-7-6-15(16(19)11-20)12-8-13(22-4)10-14(9-12)23-5/h8-10,15-16H,6-7,11,19H2,1-5H3 |
InChI Key |
PXIVUZBVVMLJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.